molecular formula C19H18BrNO3 B3309819 4-(4-Bromo-3-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)benzonitrile CAS No. 943311-78-2

4-(4-Bromo-3-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)benzonitrile

Cat. No.: B3309819
CAS No.: 943311-78-2
M. Wt: 388.3 g/mol
InChI Key: FSRXMCXXMADZQL-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)benzonitrile is a complex organic compound characterized by its bromine and nitrile functional groups, as well as a tetrahydropyran ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-3-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)benzonitrile typically involves multiple steps, starting with the bromination of the corresponding phenol derivative. Subsequent reactions may include the formation of the tetrahydropyran ether through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled reactions involving reagents such as bromine, tetrahydropyran, and various catalysts. The process requires precise temperature and pressure control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine to a more oxidized state.

  • Reduction: Reduction of the nitrile group to an amine.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reagents such as lithium aluminum hydride.

  • Substitution: Various nucleophiles and electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Bromine can be converted to bromate or bromide.

  • Reduction: Formation of primary, secondary, or tertiary amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity allows for the creation of diverse chemical structures.

Biology: In biological research, the compound may be used as a probe or inhibitor in studying enzyme activities or cellular processes.

Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, it may be employed in the production of advanced materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Bromo-3-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)benzonitrile exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 4-(4-Bromophenoxy)benzonitrile: Lacks the tetrahydropyran ether moiety.

  • 2-(4-Bromophenoxy)tetrahydropyran: Similar structure but without the benzonitrile group.

  • 4-(Tetrahydropyran-2-yloxy)benzonitrile: Similar to the target compound but without the bromine atom.

Uniqueness: The presence of both the bromine and nitrile groups, along with the tetrahydropyran ether, makes this compound unique compared to its analogs

This detailed overview provides a comprehensive understanding of 4-(4-Bromo-3-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)benzonitrile, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

4-[4-bromo-3-(oxan-2-yloxymethyl)phenoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3/c20-18-9-8-17(24-16-6-4-14(12-21)5-7-16)11-15(18)13-23-19-3-1-2-10-22-19/h4-9,11,19H,1-3,10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRXMCXXMADZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2=C(C=CC(=C2)OC3=CC=C(C=C3)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149062
Record name 4-[4-Bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]phenoxy]benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943311-78-2
Record name 4-[4-Bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]phenoxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943311-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-3-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)benzonitrile
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943311782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-Bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]phenoxy]benzonitrile
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Record name 4-{4-bromo-3-[(tetrahydro-2H-pyran-2-yloxy)methyl]phenoxy}benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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